![molecular formula C17H27N3O2 B2800749 tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate CAS No. 1286275-55-5](/img/structure/B2800749.png)
tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate
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Description
Tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a carbamate derivative that has shown promising results in various studies, making it a valuable tool for researchers in different fields.
Scientific Research Applications
Structure-Activity Relationship Studies
A notable application is in the study of structure-activity relationships, particularly in the development of ligands for the histamine H4 receptor, which plays a significant role in inflammation and pain. For example, Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, optimizing for potency and leading to the identification of compounds with anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemical Synthesis and Process Development
Weber et al. (1995) detailed the synthesis of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, showcasing the application in the synthesis of complex molecules with specified chirality, which is crucial in the development of enantiomerically pure pharmaceuticals (Weber et al., 1995).
Li et al. (2012) described a practical synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, highlighting the scalability and efficiency of the synthesis process, which is critical for the production of pharmaceuticals (Li et al., 2012).
Organic Chemistry and Catalysis
Smith et al. (2013) explored the control of the site of lithiation of N-(pyridin-3-ylmethyl)pivalamide, demonstrating the versatility in organic synthesis for functionalizing molecules, a foundational technique in drug synthesis and material science (Smith et al., 2013).
Wang et al. (2022) reported on a photoredox-catalyzed cascade for assembling 3-aminochromones from tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing modern synthetic methods that allow for the construction of complex molecules under mild conditions (Wang et al., 2022).
properties
IUPAC Name |
tert-butyl N-[4-(pyridin-3-ylmethylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-15-8-6-14(7-9-15)19-12-13-5-4-10-18-11-13/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVDLOPFBXVBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate |
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